Cefadroxil Sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefadroxil is an orally active, semi-synthetic β-lactam antibiotic from the cephalosporin group . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

Cefadroxil is a semi-synthetic antibiotic classified under the Cephalosporin group of pharmaceuticals . It is effective against susceptible bacteria causing infections of the urinary tract, skin and soft tissue as well as pharyngitis and laryngitis . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control .Molecular Structure Analysis

The molecular formula of Cefadroxil is C16H17N3O5S . It has a molecular weight of 363.4 g/mol in anhydrous form, 372.4 g/mol in hemi-hydrate form, and 381.4 g/mol in monohydrate form .Chemical Reactions Analysis

Cefadroxil is an orally active semi-synthetic β-lactam antibiotic from the cephalosporin group . A variety of analytical methods have been proposed for the determination of cefadroxil in biological fluids and pharmaceutical samples . The spectrophotometric method using oxidative coupling reaction has been performed .Physical And Chemical Properties Analysis

Cefadroxil has low solubility in water, very slightly soluble in ethanol, and practically insoluble in chloroform and ethyl ether .Aplicaciones Científicas De Investigación

Nano-conjugates as Antibacterial Agents

Recent studies have shown that nano-conjugates of Cefadroxil can significantly enhance its antibacterial efficacy. When Cefadroxil is conjugated with silver and gold nanoparticles, it exhibits a marked increase in antibacterial potential against Staphylococcus aureus . This application is particularly promising in the fight against antibiotic-resistant bacteria.

Analytical Methods for Bioavailability Studies

Cefadroxil Sulfoxide’s properties make it an important subject for analytical studies to understand its bioavailability and bioequivalence. These studies are crucial for ensuring the safety and efficacy of the drug when administered to patients .

Topical Antibacterial Applications

The development of topical gels containing Cefadroxil Sulfoxide solid lipid nanoparticles has shown significant promise in wound healing. This application leverages the antibacterial properties of Cefadroxil in a topical form, which could be beneficial for skin infections and wound management .

Combatting Multidrug-Resistant Bacteria

The emergence of multidrug-resistant bacteria has made it imperative to develop new antimicrobial agents. Cefadroxil Sulfoxide, especially in its nano-conjugated form, offers a novel approach to circumvent traditional resistance mechanisms .

Enhancement of Chemotherapeutic Potency

Cefadroxil Sulfoxide has been noted for its high potential in oral chemotherapeutic applications. Its broad-spectrum bactericidal activity makes it a valuable drug for treating a variety of bacterial infections .

Environmental Impact Reduction

Research into Cefadroxil Sulfoxide also includes the development of environmentally friendly analytical methods. The goal is to reduce the environmental impact of solvents used in the drug’s analysis, thereby promoting safer and more sustainable practices .

Mecanismo De Acción

Target of Action

Cefadroxil Sulfoxide, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the bacteria’s survival and growth .

Mode of Action

Cefadroxil Sulfoxide interacts with its targets (PBPs) by binding to them, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction leads to significant changes in the bacterial cell, primarily causing cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefadroxil Sulfoxide interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Cefadroxil Sulfoxide is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, Cefadroxil Sulfoxide prevents the proper formation of the cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and ultimately, the death of the bacteria .

Pharmacokinetics

It has a volume of distribution of 0.31 L/kg . More than 90% of the drug is excreted unchanged in the urine within 24 hours . The time to peak serum concentration is within 70 to 90 minutes, and the elimination half-life is between 1 to 2 hours .

Result of Action

The primary molecular effect of Cefadroxil Sulfoxide’s action is the disruption of the bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefadroxil Sulfoxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability. Additionally, the presence of other substances, such as food or other drugs, can impact the drug’s absorption and overall effectiveness

Safety and Hazards

Cefadroxil may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, fever, chills, body aches, flu symptoms, pale skin, easy bruising, unusual bleeding, a seizure, fever, weakness, confusion, dark colored urine, jaundice (yellowing of the skin or eyes), or kidney problems .

Propiedades

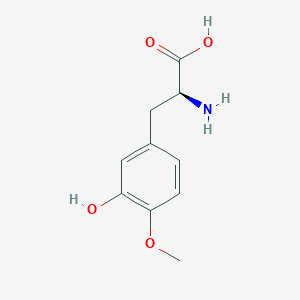

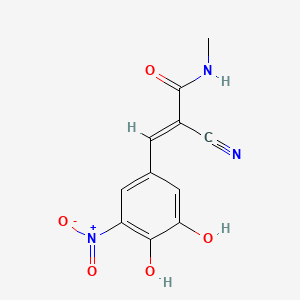

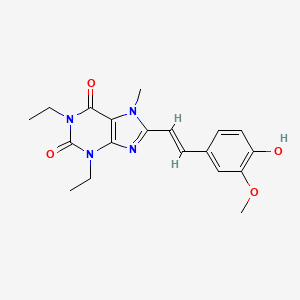

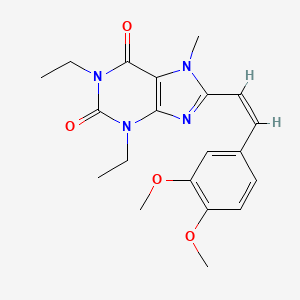

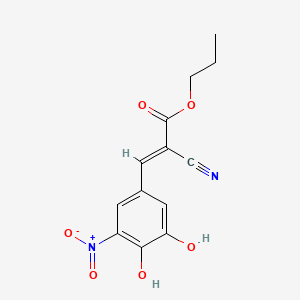

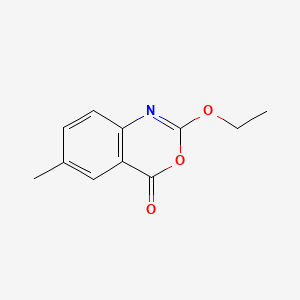

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBDDABBADQFV-HVOGBVHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)